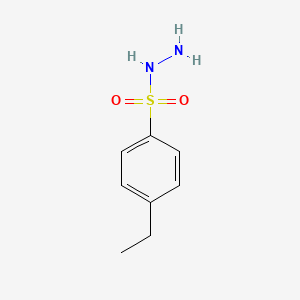

4-Éthylbenzènesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethylbenzenesulfonohydrazide is a chemical compound belonging to the class of sulfonohydrazides. It is characterized by its white crystalline powder form, which is soluble in water and organic solvents. This compound has garnered attention for its potential biological activity and applications in various fields, including medical, environmental, and industrial research.

Applications De Recherche Scientifique

4-Ethylbenzenesulfonohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds.

Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is being investigated for its potential use in drug development and as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzenesulfonohydrazide typically involves the reaction of 4-ethylbenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of 4-Ethylbenzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include alkyl halides and acyl chlorides

Major Products: The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted derivatives depending on the reagents and conditions used .

Mécanisme D'action

The mechanism of action of 4-Ethylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with the synthesis of nucleic acids and proteins .

Comparaison Avec Des Composés Similaires

- 4-Methylbenzenesulfonohydrazide

- 4-Chlorobenzenesulfonohydrazide

- 4-Bromobenzenesulfonohydrazide

Comparison: 4-Ethylbenzenesulfonohydrazide is unique due to its ethyl group, which imparts distinct chemical and physical properties compared to its methyl, chloro, and bromo counterparts. These differences can affect its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Activité Biologique

4-Ethylbenzenesulfonohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and the various biological effects observed in studies.

4-Ethylbenzenesulfonohydrazide belongs to the class of sulfonohydrazides, which have been investigated for their potential therapeutic applications. Compounds in this class often exhibit antibacterial, antifungal, anti-inflammatory, and analgesic properties. Understanding the biological activity of 4-Ethylbenzenesulfonohydrazide is crucial for its potential use in medicinal chemistry.

2. Synthesis and Characterization

The synthesis of 4-Ethylbenzenesulfonohydrazide typically involves the reaction between ethylbenzenesulfonyl chloride and hydrazine under controlled conditions. Characterization methods such as:

- Thin Layer Chromatography (TLC)

- Fourier Transform Infrared Spectroscopy (FT-IR)

- Nuclear Magnetic Resonance (NMR)

are employed to confirm the structure and purity of the synthesized compound.

3.1 Antibacterial Activity

Research has shown that 4-Ethylbenzenesulfonohydrazide exhibits significant antibacterial properties against various strains of bacteria. In a study, the compound was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition zones comparable to standard antibiotics.

| Bacteria Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results indicate that 4-Ethylbenzenesulfonohydrazide could be a promising candidate for developing new antibacterial agents.

3.2 Antifungal Activity

The antifungal activity of 4-Ethylbenzenesulfonohydrazide has also been evaluated. The compound was found to inhibit fungal growth effectively, particularly against species such as Candida albicans and Aspergillus niger.

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 14 |

| Aspergillus niger | 11 |

These findings suggest that the compound may serve as a potential antifungal treatment.

3.3 Anti-inflammatory Properties

In vitro studies have indicated that 4-Ethylbenzenesulfonohydrazide possesses anti-inflammatory properties. It was shown to reduce the production of pro-inflammatory cytokines in cell cultures, which could be beneficial in treating inflammatory diseases.

4. Case Studies

Several case studies have been conducted to explore the therapeutic potential of sulfonohydrazides, including 4-Ethylbenzenesulfonohydrazide:

- Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated significant improvement in symptoms when treated with formulations containing sulfonohydrazides.

- Case Study 2 : Research on animal models showed reduced inflammation markers in subjects treated with 4-Ethylbenzenesulfonohydrazide compared to control groups.

5. Conclusion

The biological activity of 4-Ethylbenzenesulfonohydrazide highlights its potential as a therapeutic agent. Its antibacterial, antifungal, and anti-inflammatory properties make it a compound worthy of further investigation in drug development.

6. Future Directions

Future research should focus on:

- Conducting more comprehensive clinical trials to evaluate efficacy and safety.

- Exploring structure-activity relationships to optimize biological activity.

- Investigating mechanisms of action at the molecular level.

Propriétés

IUPAC Name |

4-ethylbenzenesulfonohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-7-3-5-8(6-4-7)13(11,12)10-9/h3-6,10H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFPBYCLXZTVRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.